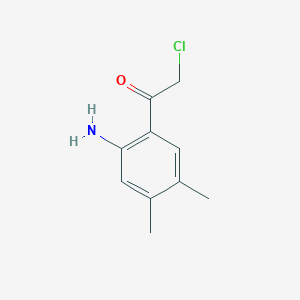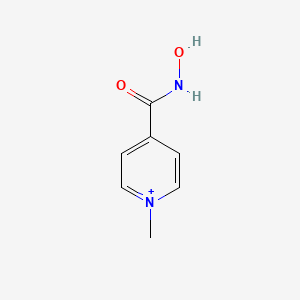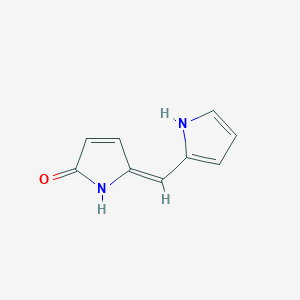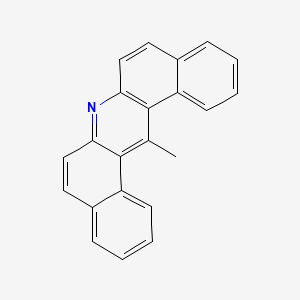![molecular formula C8H15ClO2Si B13795349 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate CAS No. 83503-38-2](/img/structure/B13795349.png)
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate is an organosilicon compound with the molecular formula C9H17ClO2Si. It is also known as 3-(Dimethylchlorosilyl)propyl methacrylate. This compound is characterized by the presence of a chloro(dimethyl)silyl group attached to a propyl chain, which is further connected to a prop-2-enoate group. It is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate typically involves the reaction of allylmethacrylate with dimethylchlorosilane in the presence of a hydrosilylation catalyst. This reaction is carried out in a continuous flow reactor, ensuring efficient production. The reaction conditions are carefully controlled to avoid the use of peroxides, which can lead to unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The continuous flow reactor setup allows for the consistent and high-yield production of the compound. The reaction is typically carried out at elevated temperatures and pressures to optimize the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Substitution: The chloro group can be substituted with other nucleophiles.
Polymerization: The prop-2-enoate group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Hydrosilylation: Typically requires a platinum-based catalyst and is carried out at moderate temperatures.
Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reaction is often carried out in the presence of a base.
Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal or UV conditions.
Major Products
Hydrosilylation: Produces organosilicon compounds with various functional groups.
Substitution: Results in the formation of substituted silylpropyl derivatives.
Polymerization: Leads to the formation of silicon-containing polymers with unique properties.
Wissenschaftliche Forschungsanwendungen
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate is widely used in scientific research due to its versatility:
Chemistry: Used as a monomer in the synthesis of silicon-containing polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Wirkmechanismus
The mechanism of action of 3-[Chloro(dimethyl)silyl]propyl prop-2-enoate involves its ability to undergo hydrosilylation and polymerization reactions. The chloro(dimethyl)silyl group can interact with various substrates, facilitating the formation of silicon-carbon bonds. This interaction is often catalyzed by transition metal catalysts, which enhance the reactivity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylchlorosilyl)propyl methacrylate: Similar in structure but with a methacrylate group instead of a prop-2-enoate group.
Acrylic acid 3-(chlorodimethylsilyl)propyl ester: Another closely related compound with similar reactivity and applications
Uniqueness
3-[Chloro(dimethyl)silyl]propyl prop-2-enoate stands out due to its unique combination of a chloro(dimethyl)silyl group and a prop-2-enoate group, which imparts distinct reactivity and versatility. This makes it particularly valuable in the synthesis of specialized polymers and in applications requiring precise chemical modifications .
Eigenschaften
CAS-Nummer |
83503-38-2 |
|---|---|
Molekularformel |
C8H15ClO2Si |
Molekulargewicht |
206.74 g/mol |
IUPAC-Name |
3-[chloro(dimethyl)silyl]propyl prop-2-enoate |
InChI |
InChI=1S/C8H15ClO2Si/c1-4-8(10)11-6-5-7-12(2,3)9/h4H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
CSBJCQMIXISILC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCOC(=O)C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


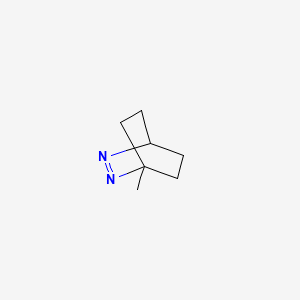
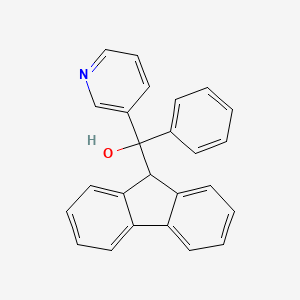
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
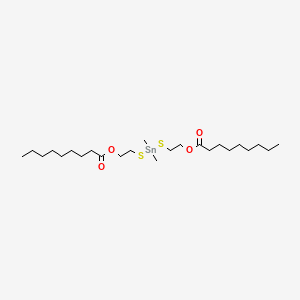
![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
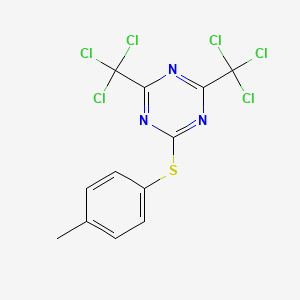
![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
